molecular formula C16H17NO3 B15080951 4-methoxy-N-(4-methoxybenzyl)benzamide CAS No. 6392-41-2

4-methoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B15080951
CAS No.: 6392-41-2
M. Wt: 271.31 g/mol
InChI Key: KFAKBIYQLSDHAV-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.319 g/mol . This compound is characterized by the presence of two methoxy groups attached to benzene rings and an amide linkage. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-methoxybenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-Methoxy-N-(4-methoxybenzyl)benzamide is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amide linkage play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methylphenyl)benzamide
  • 4-Methoxy-N-(4-phenoxyphenyl)benzamide
  • 4-Methoxy-N-(4-nitrophenyl)benzamide

Uniqueness

4-Methoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of two methoxy groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

CAS No.

6392-41-2

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)11-17-16(18)13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

KFAKBIYQLSDHAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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